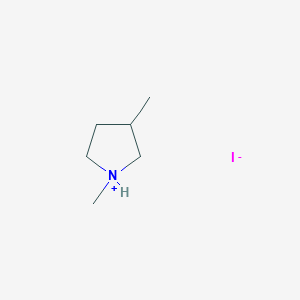
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring fused with a dichloromethoxyphenyl group, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloro-4-methoxyaniline with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been reported to act as an inotropic agent, influencing cardiomyocyte contractility without affecting calcium mobilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
- 4-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]morpholine
Uniqueness
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87828-90-8 |
|---|---|
Molekularformel |
C14H9Cl2NO2 |
Molekulargewicht |
294.1 g/mol |
IUPAC-Name |
3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-11-7-6-9(12(15)13(11)16)14-8-4-2-3-5-10(8)19-17-14/h2-7H,1H3 |
InChI-Schlüssel |
MAWSUYFRZQTZRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2=NOC3=CC=CC=C32)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)


![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)


![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)


